molecular formula C29H25N5S B11131971 (2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile

(2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile

Cat. No.: B11131971
M. Wt: 475.6 g/mol
InChI Key: QEYIOEHUYODGMP-PYCFMQQDSA-N
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Description

(2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile is a complex organic compound with a unique structure that combines benzimidazole, pyrazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile
  • (2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-2-(1-methyl-1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propylsulfanyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C29H25N5S

Molecular Weight

475.6 g/mol

IUPAC Name

(Z)-2-(1-methylbenzimidazol-2-yl)-3-[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H25N5S/c1-3-17-35-25-15-13-21(14-16-25)28-23(20-34(32-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)33(29)2/h4-16,18,20H,3,17H2,1-2H3/b22-18-

InChI Key

QEYIOEHUYODGMP-PYCFMQQDSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Origin of Product

United States

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